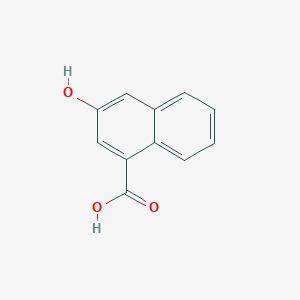
3-Hydroxy-1-naphthoic acid
Cat. No. B173680
Key on ui cas rn:
19700-42-6
M. Wt: 188.18 g/mol
InChI Key: OCISOSJGBCQHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06670387B1
Procedure details


A solution of the compound from example 14 b) (8.73 g; 0.042 mol.) in water (300 mL) was treated with 2M aqu. sulfuric acid (60.0 mL) to precipitate the free acid as a fine powder. This suspension was then stirred and cooled to 10° then slowly treated dropwise with a solution of sodium nitrite (3.03 g; 0.044 mol.) in water (30.0 mL). After 30 min. at 10° the solution was added very slowly dropwise to a refluxing solution of 40% aqu. sulfuric acid (1 L). Complete addition took ˜1 h. After complete addition the mixture was heated under reflux for a further 15 min. then quickly hot-filtered through a plug of glass wool to remove insoluble, charred material. The filtrate was allowed to cool depositing the title compound (5.85 g; 74%) as yellow crystals. mp 210-212°. MS(ES) m/z 187 [M−H].
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:27]([OH:29])=[O:28])[C:5]2[C:10]([C:11]=1N=NC1C(C)=NN(C3C=CC=CC=3)C=1O)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].S(=O)(=O)(O)O>O>[OH:1][C:2]1[CH:3]=[C:4]([C:27]([OH:29])=[O:28])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C2=CC=CC=C2C1N=NC=1C(=NN(C1O)C1=CC=CC=C1)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
3.03 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This suspension was then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sulfuric acid (60.0 mL) to precipitate the free acid as a fine powder
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 30 min. at 10° the solution was added very slowly dropwise to a refluxing solution of 40% aqu
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Complete addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 15 min.
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then quickly hot-filtered through a plug of glass wool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C(C2=CC=CC=C2C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
